molecular formula C17H18N6O2 B2947789 6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine CAS No. 24926-49-6

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine

Cat. No.: B2947789
CAS No.: 24926-49-6
M. Wt: 338.371
InChI Key: VODFSWQUANMLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine is a purine derivative featuring a piperazine ring substituted at the 4-position with a 1,3-benzodioxole methyl group. The 1,3-benzodioxole moiety is often associated with metabolic stability and enhanced binding affinity in CNS-targeting compounds, while the piperazine ring may confer conformational flexibility and solubility . The purine core is a common pharmacophore in kinase inhibitors and nucleoside analogs, hinting at possible roles in enzyme modulation or antiviral/therapeutic applications.

Properties

IUPAC Name

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-2-13-14(25-11-24-13)7-12(1)8-22-3-5-23(6-4-22)17-15-16(19-9-18-15)20-10-21-17/h1-2,7,9-10H,3-6,8,11H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODFSWQUANMLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole-substituted piperazine. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is an analysis based on evidence-derived analogs:

Triazine Derivatives with Piperazine Moieties ()

Compounds such as 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine and N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine share the piperazine group but differ in their heterocyclic core (1,3,5-triazine vs. purine). These triazine derivatives were synthesized as cannabinoid receptor 2 (CB2) ligands . Key differences include:

  • Core Heterocycle : Purine bases (e.g., adenine/guanine analogs) often target nucleotide-binding proteins or kinases, while triazines are more commonly used in agrochemicals or as kinase inhibitors.
  • Substituent Effects : The 1,3-benzodioxole methyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the ethoxy and cyclopentyl groups in the triazine analogs.

Pyrido[1,2-a]pyrimidinone Derivatives ()

The European patent application lists compounds such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and its methylated analogs . These share the 1,3-benzodioxole and piperazine groups but differ in core structure. Key comparisons:

  • Core Structure: The pyrido[1,2-a]pyrimidinone core is a fused bicyclic system, distinct from the purine scaffold. This difference may influence binding to flat vs. deep protein pockets.
  • Piperazine Substitutions : The patent compounds feature methyl or dimethyl groups on the piperazine, which could reduce conformational flexibility compared to the benzodioxole-methyl substitution in the target compound.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Potential Targets Evidence Source
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine Purine 4-(1,3-Benzodioxole-methyl)piperazine Kinases, Adenosine receptors N/A (hypothetical)
N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine 1,3,5-Triazine Ethoxy, cyclopentyl, piperazine Cannabinoid Receptor 2 (CB2)
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 1,3-Benzodioxole, unmodified piperazine Anticancer/anti-inflammatory

Key Research Insights

  • Piperazine Modifications : The substitution pattern on piperazine (e.g., benzodioxole-methyl vs. methyl groups) significantly impacts solubility and target selectivity. Bulkier groups like benzodioxole-methyl may enhance CNS penetration but reduce metabolic stability .
  • Core Heterocycle Influence: Purine-based compounds are more likely to interact with nucleotide-binding domains, whereas triazines and pyrido-pyrimidinones may favor hydrophobic or catalytic pockets .
  • Synthetic Feasibility : The triazine derivatives in were synthesized with >97% purity, suggesting that similar protocols could be adapted for the target compound .

Biological Activity

The compound 6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine (CAS No. 827005-67-4) is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Molecular Structure

  • Molecular Formula : C23H27N7O2
  • Molecular Weight : 433.51 g/mol
  • CAS Number : 827005-67-4

Pharmacological Potential

Research indicates that compounds with a similar structural framework exhibit various biological activities, such as:

  • Antibacterial activity
  • Enzyme inhibition
  • Anticancer properties
  • Neuroprotective effects

Antibacterial Activity

Studies have shown that derivatives of benzodioxole and piperazine possess significant antibacterial properties. For instance, compounds with similar structures displayed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds may be attributed to their ability to inhibit bacterial growth through various mechanisms.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Research on related compounds has demonstrated strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized piperazine derivatives showed IC50 values significantly lower than standard inhibitors .

CompoundEnzyme TargetIC50 (µM)Reference
Compound AAChE2.14±0.003
Compound BUrease0.63±0.001
Compound CUrease1.13±0.003

Anticancer Activity

The anticancer potential of compounds similar to this compound has been evaluated in various studies. For instance, some derivatives have shown selectivity for Src family kinases (SFKs), which are critical in cancer progression . These compounds exhibited excellent pharmacokinetics and were effective in preclinical models of cancer.

Study on Antibacterial Activity

In a study evaluating the antibacterial efficacy of synthesized piperazine derivatives, several compounds were tested against multiple bacterial strains. The results indicated that certain derivatives had significant antibacterial activity, particularly against Gram-positive bacteria .

Study on Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties of related compounds revealed that they effectively inhibited urease and AChE, suggesting their potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Q & A

Q. What are the key structural features of 6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine, and how do they influence its pharmacological activity?

Answer: The compound features a purine core substituted with a piperazine ring linked to a 1,3-benzodioxole group. The benzodioxole moiety may enhance lipophilicity and metabolic stability, while the piperazine ring contributes to solubility and potential hydrogen bonding with biological targets. Structural analogs (e.g., 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine) have been characterized via single-crystal X-ray diffraction to confirm bond angles and stereoelectronic properties, which are critical for structure-activity relationship (SAR) studies .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer: Synthesis typically involves:

Nucleophilic substitution : Reacting a purine derivative with a pre-functionalized piperazine intermediate.

Coupling reactions : Using reagents like EDCI/HOBt to link the benzodioxolemethyl group to the piperazine ring.
Critical parameters include reaction temperature (60–80°C), solvent choice (DMF or acetonitrile), and stoichiometric control to minimize byproducts .

Q. How can researchers validate the purity of this compound, and what pharmacopeial standards apply?

Answer: Purity assessment requires:

  • HPLC : Use a C18 column with gradient elution (e.g., ammonium acetate buffer, pH 6.5, and acetonitrile) .
  • NMR : Confirm absence of unreacted intermediates (e.g., residual benzodioxolemethyl-piperazine).
  • Mass spectrometry : Verify molecular ion peaks ([M+H]+) and isotopic patterns. Pharmacopeial guidelines for related impurities (e.g., EP-grade reference standards) recommend limits ≤0.15% for any single impurity .

Advanced Research Questions

Q. How can contradictory data in metabolic stability studies be resolved for this compound?

Answer: Contradictions may arise from:

  • Species-specific metabolism : Compare in vitro (human liver microsomes) and in vivo (rodent) models.
  • Analytical sensitivity : Use high-resolution LC-MS/MS to differentiate parent compound from isobaric metabolites (e.g., hydroxylated or glucuronidated forms) .
  • Enzyme kinetics : Assess CYP450 inhibition/induction to identify metabolic pathways.

Q. What experimental design principles should guide the optimization of reaction yield and purity during synthesis?

Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression.
  • Purification strategies : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for challenging separations .

Q. What computational methods predict the binding affinity of this compound to target enzymes, and how are they validated?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., adenosine receptors).
  • MD simulations : Run 100-ns trajectories to assess binding stability and free energy (MM-PBSA/GBSA).
  • Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.